D-(-)-Pantolactone-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

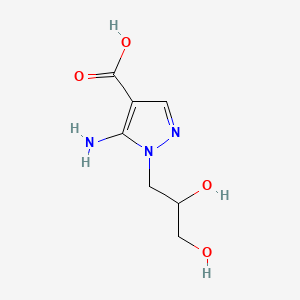

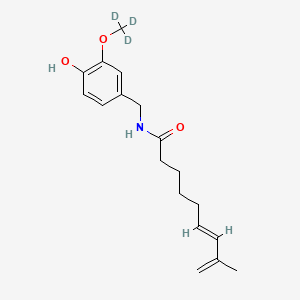

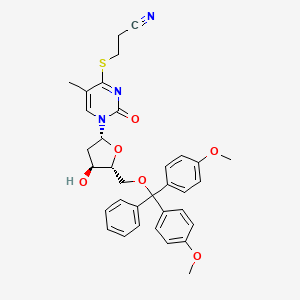

D-(-)-Pantolactone-d6 is a stable isotope-labeled form of D-(-)-pantolactone, which is a cyclic organic compound used in the synthesis of various chemicals. It is a white crystalline powder with a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol. This compound is commonly used in scientific research for its unique properties and applications.

Applications De Recherche Scientifique

Biocatalytic Synthesis and Resolution D-(-)-Pantolactone is a crucial chiral intermediate in synthesizing various compounds, including D-pantothenic acid and its derivatives. Research has focused on the biocatalytic synthesis and kinetic resolution of D,L-pantolactone, leveraging enzymes like d-lactonase for efficient and enantioselective conversion. Studies highlight the expression of novel recombinant enzymes in Escherichia coli, offering alternative routes for synthesizing D-pantolactone with high enantioselectivity and efficiency. This biocatalytic approach presents a promising method for the preparative-scale bioproduction of D-pantoic acid under optimized conditions, demonstrating its potential in industrial applications (Zhang et al., 2020).

Asymmetric Synthesis The asymmetric synthesis of chiral pantolactone has garnered attention due to its application in creating D-calcium pantothenate and D-panthenol. Recent advancements in chemical asymmetric synthesis methods, utilizing transition metal complexes and small organic molecules as catalysts, have been explored to improve the yield and enantioselectivity of pantolactone. These methods offer advantages such as mild reaction conditions and simple operations, though challenges remain in achieving high yield and selectivity. Research efforts are directed towards developing chiral catalysts with enhanced activity and selectivity for future improvements (Wang Jin-ji, 2014).

Optimization of Biocatalytic Processes The optimization of biocatalytic processes for the resolution of D,L-pantolactone using immobilized enzymes has been studied extensively. For example, the optimization of hydrolysis conditions using immobilized d-lactonohydrolase has shown significant improvements in the hydrolysis rate of D,L-pantolactone. These advancements indicate the potential for industrial-scale production of D-pantolactone, highlighting the enzyme's operational stability and the effectiveness of process optimization (Xuan et al., 2016).

Solubility Studies Understanding the solubility of D-pantolactone in various solvents is essential for its practical application in synthesis processes. Experimental and modeling studies have been conducted to determine D-pantolactone's solubility in water, ethanol, methanol, ethyl acetate, and ethanol-water mixtures across different temperatures. These studies have employed models like the Wilson and Apelblat equations to accurately correlate the solubility data, providing valuable insights for optimizing reaction conditions in the synthesis of pantolactone derivatives (Huang et al., 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-(-)-Pantolactone-d6 involves the reduction of the carbonyl group in D-(-)-Pantolactone using deuterium gas to obtain the deuterated form of the compound.", "Starting Materials": [ "D-(-)-Pantolactone", "Deuterium gas" ], "Reaction": [ "D-(-)-Pantolactone is dissolved in deuterated solvent and deuterium gas is bubbled through the solution.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is removed under reduced pressure to obtain D-(-)-Pantolactone-d6 as a white solid." ] } | |

Numéro CAS |

1346617-43-3 |

Formule moléculaire |

C6H10O3 |

Poids moléculaire |

136.18 |

Nom IUPAC |

(3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1/i1D3,2D3 |

Clé InChI |

SERHXTVXHNVDKA-JJCAPIKSSA-N |

SMILES |

CC1(COC(=O)C1O)C |

Synonymes |

(3R)-Dihydro-3-hydroxy-4,4-(dimethyl-d6)-2(3H)-furanone; (-)-(R)-Pantolactone-d6; (-)-2-Hydroxy-3,3-(dimethyl-d6)-γ-butyrolactone; (-)-Pantoyl Lactone-d6; (3R)-Tetrahydro-3-hydroxy-4,4-(dimethyl-d6)furan-2-one; Pantothenic Lactone-d6; D-(-)-α-Hydroxy |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.